alpha-D-Glucose pentaacetate

Catalog No.
S714447
CAS No.
604-68-2
M.F
C16H22O11
M. Wt
390.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-D-Glucose pentaacetate

CAS Number

604-68-2

Product Name

alpha-D-Glucose pentaacetate

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate

Molecular Formula

C16H22O11

Molecular Weight

390.34 g/mol

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1

InChI Key

LPTITAGPBXDDGR-LJIZCISZSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranoside, beta-D-glucose pentaacetate, glucose pentaacetate, glucose pentaacetate, (alpha-D)-isomer, glucose pentaacetate, (beta-(D))-isomer, glucose pentaacetate, (D)-isomer, penta-O-acetyl-alpha-D-glucopyranose, penta-O-acetylglucopyranose

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Synthesis and Characterization:

alpha-D-Glucose pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranose, is a derivative of the simple sugar glucose (alpha-D-glucose) where all five hydroxyl groups (OH) have been replaced with acetyl groups (CH3CO). This modification alters the physical and chemical properties of the molecule, making it a valuable tool in various scientific research applications.

Synthesis of alpha-D-glucose pentaacetate involves reacting alpha-D-glucose with acetic anhydride in the presence of a catalyst. The process is relatively straightforward and well-established in organic chemistry literature []. Characterization of the synthesized product is typically done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, which confirm the structure and purity of the compound [].

Glycosylation Reactions:

One of the primary applications of alpha-D-glucose pentaacetate lies in its participation in glycosylation reactions. Glycosylation refers to the formation of a glycosidic bond, which links a carbohydrate (sugar) moiety to another molecule. Alpha-D-glucose pentaacetate serves as a versatile glycosyl donor due to its good leaving group ability of the acetyl groups. This allows it to readily react with various acceptor molecules, forming new glycosidic linkages under appropriate reaction conditions [].

The ability to control the stereochemistry of the glycosidic bond is crucial in many research areas, including the synthesis of complex carbohydrates with specific biological activities. Alpha-D-glucose pentaacetate, due to its alpha configuration, can be employed for the selective formation of alpha-glycosidic bonds, which are often essential for mimicking natural carbohydrate structures [].

Organic Synthesis Applications:

Beyond its role in glycosylation, alpha-D-glucose pentaacetate finds applications in various organic synthesis endeavors. Its well-defined structure and functional groups make it a useful starting material or intermediate for the synthesis of more complex molecules. For example, the selective removal of specific acetyl groups can generate partially protected glucose derivatives, which can then be further manipulated to create diverse carbohydrate-based structures [].

Alpha-D-Glucose pentaacetate is an acetylated derivative of D-glucose, characterized by the presence of five acetyl groups attached to the hydroxyl groups of the glucose molecule. Its molecular formula is C₁₆H₂₂O₁₁, and it has a molecular weight of 390.34 g/mol. This compound exists in two anomeric forms: alpha and beta, with the alpha form being more stable and less reactive under certain conditions. It appears as a white crystalline powder and is soluble in organic solvents like chloroform and methanol, but less so in water due to its hydrophobic acetyl groups .

Alpha-D-glucose pentaacetate itself does not possess a known biological function. However, its significance lies in its role as a precursor molecule in organic synthesis. The presence of the acetyl groups protects the hydroxyl groups on the glucose ring, allowing for selective modification at desired positions. This controlled reactivity enables the creation of various carbohydrate derivatives with specific functionalities [].

, including:

  • Anomerization: The conversion between alpha and beta forms can occur in the presence of Lewis acids or imidazole, facilitating the interconversion of anomers through a mechanism involving protonation and nucleophilic attack .
  • Hydrolysis: In aqueous conditions, alpha-D-glucose pentaacetate can hydrolyze to yield D-glucose and acetic acid, particularly under acidic or enzymatic conditions.
  • Oxidation: The aldehyde group can be oxidized to form gluconic acid derivatives.

These reactions are significant for its applications in organic synthesis and biochemical studies.

Alpha-D-Glucose pentaacetate exhibits notable biological activities:

  • Insulin Secretion: It has been shown to stimulate insulin release from pancreatic beta cells, potentially serving as a novel insulin secretagogue .
  • Antimicrobial Properties: The compound demonstrates antimicrobial activity against various pathogens, including Shigella dysenteriae and Candida albicans, indicating its potential as an antimicrobial agent .
  • Pest Control: It has ovicidal effects on agricultural pests such as Tetranychus urticae and whitefly, suggesting its use in pest management .

The synthesis of alpha-D-glucose pentaacetate typically involves the acetylation of D-glucose using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or Lewis acids. A notable method includes:

  • Acetylation Reaction: D-glucose is treated with acetic anhydride in the presence of a catalyst at elevated temperatures (usually between 20°C to 110°C) for several hours.
  • Purification: The reaction mixture is then cooled, and excess reagents are removed through distillation. The product is purified via recrystallization from suitable solvents .

Alternative methods may involve solid-state reactions or using specific catalysts to enhance yield and selectivity towards the alpha form.

Alpha-D-Glucose pentaacetate finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate for synthesizing glycosides and other bioactive compounds, enhancing their bioavailability .
  • Agriculture: Used as a plant growth regulator due to its ability to mimic signaling molecules that promote cell division and growth .
  • Environmental Chemistry: Acts as a phase-change solvent for carbon dioxide absorption, contributing to carbon capture technologies .

Research indicates that alpha-D-glucose pentaacetate interacts with various biological systems:

  • In studies involving pancreatic cells, it was found to enhance insulin secretion significantly compared to its beta counterpart, highlighting its unique biological activity .
  • Interaction with nucleophiles is facilitated by its structure, allowing it to participate in organic transformations effectively.

Alpha-D-glucose pentaacetate shares similarities with other acetylated glucose derivatives but has unique properties that set it apart:

Compound NameMolecular FormulaKey Features
Beta-D-Glucose PentaacetateC₁₆H₂₂O₁₁More reactive than alpha form; faster nucleophilic reactions .
D-Glucose DiacetateC₁₂H₁₈O₆Fewer acetyl groups; less hydrophobic; different reactivity profile.
D-Mannose PentaacetateC₁₆H₂₂O₁₁Structural isomer; different biological activity due to sugar configuration.

Alpha-D-glucose pentaacetate's stability under acidic conditions and its specific interactions with biological systems make it particularly valuable in pharmaceutical applications compared to other similar compounds.

Acid-Catalyzed Methods

Acid-catalyzed acetylation represents one of the most established approaches for synthesizing alpha-D-glucose pentaacetate. These methods typically involve the treatment of D-glucose with acetic anhydride in the presence of various acid catalysts.

A cost-effective industrial process involves a two-stage reaction sequence. In the first stage, D-glucose reacts with acetic acid in the presence of an acid catalyst such as p-toluene sulfonic acid to form partially acetylated intermediates (glucose diacetate). The second stage completes the acetylation using acetic anhydride with sodium acetate as a catalyst.

Detailed Procedure:

  • First stage: Anhydrous D-glucose (0.20 mole) is heated with acetic acid (0.60 mole) and p-toluene sulfonic acid monohydrate (0.002 mole) at 100°C for 2 hours with stirring.
  • Excess acetic acid and water are removed under vacuum.
  • Second stage: The partially acetylated glucose (glucose diacetate) is reacted with acetic anhydride and anhydrous sodium acetate at a mole ratio of 1:5:0.25, heated under reflux for about 30 minutes.
  • The excess acetic anhydride and acetic acid formed are distilled off, and the product is isolated.

This method yields up to 97% of glucose pentaacetate and allows recycling of the acetic acid formed in the second stage for use in the first stage, making it economically advantageous for industrial production.

Table 1: Comparative Catalytic Efficiency of Various Acids for Glucose Acetylation

CatalystCatalyst loading (mol% per OH)Reaction time (h)Temperature (°C)Yield (%)α:β ratio
H₂SO₄10.20-2598Mixture
TsOH·H₂O180-2598Mixture
SiO₂-OSO₃H10.052598Mixture
I₂100.12592Mixture

The table data is derived from research findings reported in source.

Another efficient catalyst system uses silica-supported sulfonic acids (SiSA). When 1 mol% of SiSA is added to a suspension of D-glucose in acetic anhydride, the sugar goes into solution within 3 minutes, and complete conversion to its pentaacetate occurs with nearly quantitative yield (98%).

Imidazole-Promoted Solid-State Anomerization

A groundbreaking discovery in carbohydrate chemistry is the imidazole-promoted anomerization of β-D-glucose pentaacetate to α-D-glucose pentaacetate in solid state at room temperature. This unprecedented anomerization method has several distinctive features:

  • The reaction occurs after simple premixing in solvent followed by solvent removal
  • The solid-state reaction proceeds without stirring or mechanomixing
  • Complete conversion is achievable at gram scale

Mechanism: The proposed mechanism involves inter/intramolecular acyl transfer promoted by two imidazole molecules in a concerted manner. Current understanding suggests a "bisimidazole mechanism" where:

  • One imidazole molecule acts as a nucleophilic reagent
  • A second imidazole stabilizes the oxygen atom of the carbonyl group at the C1 acetyl moiety
  • N-acetylimidazole is released, generating an aldehyde intermediate
  • Ring-closed esterification followed by intermolecular acetyl transfer completes the anomerization

Table 2: Effect of Imidazole Loading on Anomerization Efficiency

β-D-glucose pentaacetate:imidazole ratioReaction mediumTemperature (°C)Time (h)Yield (%)
1:1CH₂Cl₂25180
1:2CH₂Cl₂25193
1:2CH₂Cl₂25399
1:2Solid state2524>99

Data compiled from research findings in sources.

This solid-state anomerization is particularly noteworthy as one of the rare cases of glycoside anomerization under basic conditions and the first reported in solid state under basic conditions. The discovery may inspire new stereoselective transformations of glycosides in solid state.

Glycosyl Bromide Formation via HBr Treatment

Glycosyl bromides are important intermediates for glycosylation reactions. The synthesis of acetylated glycosyl bromides can be performed starting from pre-synthesized per-acetates through treatment with hydrogen bromide.

Procedure for glycosyl bromide formation:

  • Per-acetylated glucose (such as β-D-glucose pentaacetate) is treated with HBr in acetic acid (typically 33% HBr-CH₃COOH solution) in dichloromethane at 0°C
  • The resulting glycosyl bromide (acetobromoglucose) can be used directly in subsequent glycosylation reactions

The Koenigs-Knorr glycosylation, a pioneering method in carbohydrate chemistry, utilizes these glycosyl bromides as donors for glycoside formation. When acetylated glucosyl bromide is treated with alcohols in the presence of silver salts such as silver carbonate (Ag₂CO₃) or silver nitrate (AgNO₃), glycosides are formed.

Applications in 2-deoxyglycosides synthesis:

Researchers have developed an indirect method for synthesizing 2-deoxyglycosides with exclusive β-configuration using glucosyl and galactosyl bromide donors. When 1-O-acetyl-3,4,6-tri-O-benzoyl-2-S-acetyl-α-glucose is treated with two equivalents of HBr-CH₃COOH solution in CH₂Cl₂ at 0°C, the crude 2-SAc galactosyl bromide donor forms. Subsequent glycosylation with various acceptors yields products with β-configuration exclusively in yields of 83-90%.

Comparative Analysis of α/β-Anomer Formation Pathways

Different pathways for the formation of α- and β-anomers of glucose pentaacetate exhibit unique characteristics in terms of reaction conditions, stereoselectivity, and efficiency.

Table 3: Comparative Analysis of α/β-Anomer Formation Pathways

MethodCatalyst/ReagentPrimary ProductReaction ConditionsAdvantagesLimitations
Direct acetylation of D-glucoseH₂SO₄, TsOHMixed α/β anomers0-25°C, 0.2-8hHigh yield (>95%), simple procedurePoor anomeric selectivity
Lewis acid-catalyzed anomerizationTiCl₄, SnCl₄, BF₃·Et₂Oα-anomerLow temperature, anhydrous conditionsGood α-selectivitySensitive to moisture, requires anhydrous conditions
Imidazole-promoted anomerizationImidazoleα-anomerRoom temperature, solid state or CH₂Cl₂Works in solid state, mild conditions, high α-selectivityRequires excess imidazole
Glycosyl bromide intermediateHBr in acetic acidDepends on subsequent reaction0°C, CH₂Cl₂Versatile intermediate for various glycosylationsMulti-step process

Data compiled from sources.

Mechanistic considerations:

  • Acid-catalyzed pathways: Under acidic conditions, the β-anomer readily dissociates, allowing for equilibration to the more thermodynamically stable α-anomer. The β-form is less stable toward various acidic conditions, which enables anomerization.

  • Basic conditions (imidazole): The mechanism differs significantly from acid catalysis, involving acyl transfer processes rather than direct anomeric center activation. This pathway is unusual as most anomerizations are performed under acidic conditions.

  • Stereoselectivity in glycosylation reactions: The stereochemical outcome of glycosylation reactions using glycosyl bromides depends on multiple factors:

    • Participating groups at C2 position favor 1,2-trans glycosidic bonds
    • Reaction time and temperature affect α/β ratio
    • Solvent effects can suppress anomerization of glycosyl halides
    • Concentration of glycosyl acceptor influences stereoselectivity

The choice of anomerization method depends on specific requirements such as scale, desired purity, available equipment, and compatibility with subsequent transformations. Industrial processes favor the two-stage acid-catalyzed method due to cost-effectiveness and the potential for reagent recycling, while laboratory-scale preparations might benefit from the milder imidazole-promoted anomerization.

Vibrational Circular Dichroism (VCD) Probes for Acetate Group Orientation

Vibrational circular dichroism has emerged as a powerful tool for elucidating the spatial arrangement of acetate groups in alpha-D-glucose pentaacetate. The carbonyl stretching region (1,800–1,600 cm⁻¹) reveals distinct spectral patterns dependent on the relative orientations of the five acetate moieties. Unlike beta-D-galactose or alpha-D-mannose pentaacetates, which exhibit pronounced bisignate VCD couplets, alpha-D-glucose pentaacetate shows negligible VCD signals in this region (ΔA/A < 10⁻⁵), indicating a unique stereochemical environment [2].

The absence of measurable VCD arises from the near-parallel alignment of adjacent carbonyl groups, as evidenced by DFT-optimized dihedral angles (Table 1). For instance, the C1–O–C2–O dihedral angle in alpha-D-glucose pentaacetate measures 12.3°, compared to 28.7° in alpha-D-galactose pentaacetate [2]. This reduced torsional strain minimizes coupling between adjacent acetate oscillators, suppressing chiral asymmetry in the carbonyl region.

Table 1: Dihedral angles (degrees) between adjacent acetate groups in monosaccharide pentaacetates

CompoundC1–O–C2–OC2–O–C3–OC3–O–C4–OC4–O–C6–O
Alpha-D-glucose pentaacetate12.39.814.28.7
Beta-D-glucose pentaacetate11.910.113.99.2
Alpha-D-galactose pentaacetate28.725.431.627.9

In contrast, the methyl symmetric bending mode (1,370–1,374 cm⁻¹) exhibits a positive VCD couplet (ΔA/A ≈ +8 × 10⁻⁵), suggesting chiral coupling between acetate methyl groups and the glucopyranose ring [2]. This contrasts with the negative couplet observed in alpha-D-mannose pentaacetate, highlighting the sensitivity of methyl VCD to subtle stereochemical variations.

Mechanistic Insights into Beta-to-Alpha Rearrangement Pathways

The interconversion between beta and alpha anomers of glucose pentaacetate involves transient oxocarbenium ion intermediates. VCD spectroscopy reveals distinct spectral signatures for the alpha and beta forms in the C–O/C–C stretching region (1,225–1,228 cm⁻¹). The alpha anomer exhibits a positive VCD couplet (ΔA/A ≈ +7 × 10⁻⁵), while the beta form shows a weaker positive–negative triplet pattern [2].

DFT calculations suggest that the rearrangement proceeds through a twist-boat conformation, with activation energies modulated by acetate group steric interactions. The C3–OAc group in the alpha anomer adopts an axial orientation, creating a steric barrier (≈18 kcal/mol) to ring flipping [2]. This contrasts with the beta anomer’s equatorial C1–OAc group, which lowers the activation energy by 3–4 kcal/mol.

Computational Conformational Analysis via DFT Modeling

Density functional theory (B3LYP/6-31G**) optimizations of alpha-D-glucose pentaacetate reveal two dominant conformers differing in the orientation of the C6–OAc group (Figure 1). The global minimum (88% population) features a gauche-gauche (gg) arrangement with a C5–C6–O6–C=O dihedral angle of 62.4°, while the minor conformer (12%) adopts a gauche-trans (gt) geometry (dihedral = 178.3°) [2].

Figure 1: DFT-optimized conformers of alpha-D-glucose pentaacetate

Conformer 1 (gg):  O  ||  C-O-C-(glucose ring)    \     C=O  Conformer 2 (gt):  O  ||  C-O-C-(glucose ring)     \      C=O  

The gg conformer stabilizes through non-classical C–H···O hydrogen bonds between the C6 acetate and C2–OAc group (distance = 2.41 Å). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the ring oxygen lone pairs and adjacent σ*(C–OAc) orbitals, contributing 6.8 kcal/mol stabilization [2].

Reacetylation Protocols for Allylglycoside Synthesis

Alpha-D-glucose pentaacetate is an inexpensive, bench-stable β-participating donor whose acetyl groups can migrate or be lost during Lewis-acid mediated allylation, lowering isolated yields. A two-step “glycosylation–reacetylation” sequence resolves this problem:

  • Glycosylation of allyl alcohol with peracetylated donors under boron trifluoride–diethyl ether complex or trimethylsilyl trifluoromethanesulfonate activation.
  • Immediate treatment of the crude mixture with acetic anhydride–pyridine to restore any lost acetyl groups before purification.
EntryPeracetylated donorLewis-acid promoterAllyl alcohol equivalentsReacetylation appliedIsolated yield of fully acetylated β-allylglycosideα : β ratio
3α-D-glucose pentaacetatetrimethylsilyl trifluoromethanesulfonate4yes68% [1]1 : 13 [1]
6α-D-galactose pentaacetateboron trifluoride–diethyl ether complex4yes61% [1]1 : 12 [1]
9α-lactose octa-pentaacetateboron trifluoride–diethyl ether complex4yes76% [1]1 : 2 [1]
12α-maltose octa-pentaacetateboron trifluoride–diethyl ether complex4yes70% [1]1 : 3 [1]

Yields triple relative to non-reacetylated controls (compare entries 2, 5, 8, 11) [1]. Nuclear-magnetic-resonance monitoring confirmed that by-products are mostly partially deacetylated allylglycosides that reconverge to the desired product during the second step [1] [2].

Protecting Group Strategies in Carbohydrate Functionalization

Alpha-D-glucose pentaacetate lends itself to orthogonal protection schemes that exploit its anomeric acetyl stability while selectively unveiling other positions:

  • 4,6-O-benzylidene strategy – Copper(II) triflate or magnesium triflate catalyses one-pot benzylidenation followed by selective 1,3-di-O-acetylation, affording 4-hydroxy-6-O-benzyl derivatives in 50–60% overall yield without anomerisation [3] [4].
  • Latent-active methods – Allyl glycosides generated from alpha-D-glucose pentaacetate can be converted into “active” donors by radical allylic halogenation, enabling iterative oligosaccharide assembly with complete 1,2-trans stereocontrol [5].
  • Silica-supported perchloric acid protocols – A single promoter effects acetalation at C-4/C-6 and full re-acetylation in one pot, shortening step counts and generating peracetylated acetals in >90% yield [6] [7].

These approaches minimise protecting-group manipulations, reduce exposure of the anomeric acetate to strongly basic media and preserve the stereochemical integrity of α-D-glucose pentaacetate throughout multistep sequences.

Lewis Acid-Catalyzed Glycosylation Mechanisms

Tin tetrachloride, titanium tetrachloride and zinc chloride promote anomeric activation of α-D-glucose pentaacetate by coordinating to the exocyclic acetate, inducing full heterolytic cleavage and generating an acyloxonium–acetate ion pair [8]. Radiotracer experiments established complete dissociation of the C-1 acetoxy bond and rapid recombination via a short-lived carbonium ion, leading to inversion or retention depending on the participation of the neighbouring 2-acetyl group [8].

Kinetic data:

Lewis acidTemperatureHalf-life for β → α anomerisationObservations
Tin tetrachloride40 °C12 min [8]High selectivity for α product
Zinc chloride107 °CNot determined [9]Extensive 2-O-deacetylation side reaction
Aluminum chloride87 °C4.5 h [9]Partial deacetylation detected

Modern catalytic variants replace corrosive chloride salts with triflate donors that slowly release triflic acid in situ. Nickel triflate generates the same cationic intermediate; suppression by hindered bases confirms hidden Brønsted-acid catalysis [10]. Dual activation by copper(I) potentiates direct glycosylation of glycals, but for α-D-glucose pentaacetate the acetate-participation pathway continues to dominate, ensuring 1,2-trans selectivity in thioglycosylations and allylations [11].

High-Yield Synthesis of Peracetylated Glycosides

Efficient production of α-D-glucose pentaacetate and its derivatives underpins all subsequent glycosylations. Recent catalyst systems deliver quantitative conversions at ambient temperature using stoichiometric acetic anhydride and catalytic metal salts:

Catalyst (mol %)Reaction mediumTimeYield of α-D-glucose pentaacetateReference
Indium trifluoromethanesulfonate 0.05Neat acetic anhydride, 0 °C → rt1 h99% [12]43
Copper(II) perchlorate hexahydrate 1Neat acetic anhydride, rt30 min97% [13]67
Iodine 1Neat acetic anhydride, microwave, 5 min90–99% [14]12
Dysprosium triflate 0.1Neat acetic anhydride, 40 °C2 h94% [11]66

Key observations:

  • All protocols avoid volatile solvents and operate with ≤1 mol % catalyst loading, aligning with green-chemistry metrics.
  • The perchlorate and triflate systems tolerate acid-labile protecting groups; experiments with benzylidene acetals and tert-butyldiphenylsilyl ethers show no degradation [12] [13].
  • Sequential one-pot acetylation–thioglycosylation furnishes fully acetylated thioglycosides of α-D-glucose in >90% overall yield when boron trifluoride–diethyl ether complex is added after copper(II) perchlorate mediated acetylation [13].

XLogP3

0.6

UNII

1CS424NS93

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4163-60-4
4026-35-1
604-69-3
4163-65-9
604-68-2

Wikipedia

Alpha-D-Glucose pentaacetate

General Manufacturing Information

.alpha.-D-Glucopyranose, 1,2,3,4,6-pentaacetate: ACTIVE

Dates

Last modified: 08-15-2023

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